4-Amino-2-chloro-3-fluorobenzaldehyde

Description

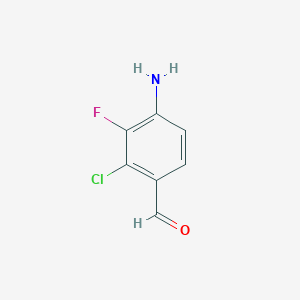

4-Amino-2-chloro-3-fluorobenzaldehyde (CAS: 757247-98-6) is a halogenated aromatic aldehyde with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol . The compound features an aldehyde (-CHO) group at position 1, an amino (-NH₂) group at position 4, and halogen substituents (Cl at position 2, F at position 3) on the benzene ring. While key physicochemical data (e.g., boiling point) are unavailable in the provided evidence, its structural features suggest reactivity typical of aromatic aldehydes, such as participation in condensation reactions.

Properties

IUPAC Name |

4-amino-2-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBYVFWVUDTYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Fluorobenzaldehyde and its derivatives have been used to synthesize schiff base compounds, which have antimicrobial properties . This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have been shown to have antimicrobial properties , suggesting that this compound may have similar effects.

Biological Activity

4-Amino-2-chloro-3-fluorobenzaldehyde is an aromatic compound with the molecular formula C₇H₅ClFNO₂. The presence of an amino group, a chlorine atom, and a fluorine atom in its structure significantly influences its chemical properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

The unique arrangement of substituents in this compound contributes to its reactivity. The amino group is positioned para to the aldehyde, while the chlorine and fluorine atoms are located meta and ortho, respectively. This configuration enhances its ability to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Halogenated compounds often show significant antimicrobial properties. The presence of fluorine has been linked to enhanced biological activity due to its electronegativity, which can influence molecular interactions.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. For instance, compounds with similar structures have demonstrated potent inhibitory effects on specific cancer cell lines .

- Enzyme Inhibition : Some studies indicate that this compound may act as an enzyme inhibitor, potentially affecting pathways related to cancer and other diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant activity against various pathogens | |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antitumor Studies : Research on structurally related compounds has shown promising results in inhibiting tumor growth in vivo. For example, a compound with a similar framework demonstrated a tumor growth inhibition rate of approximately 48% in xenograft models .

- Antimicrobial Research : A series of studies have screened halogenated benzaldehydes for their efficacy against various bacterial strains. Compounds with amino and halogen substituents exhibited low micromolar activity against pathogens like Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators for certain receptors, enhancing their activity and potentially leading to therapeutic benefits in neurological disorders .

- Cell Signaling Pathways : This compound may influence cell signaling pathways by interacting with various biomolecules, which could alter gene expression and cellular metabolism.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful for developing drugs targeting specific biological pathways, especially those involving enzyme inhibition or modulation. The unique substituent pattern allows for the fine-tuning of pharmacological properties.

Table 1: Pharmaceutical Compounds Derived from 4-Amino-2-chloro-3-fluorobenzaldehyde

| Compound Name | Application Area | Reference |

|---|---|---|

| Benzothiazole Derivatives | Antimicrobial agents | |

| Fluorinated Antidepressants | CNS disorders | |

| Anti-cancer Agents | Oncology |

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity can be exploited in various reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of more complex structures.

Case Study: Synthesis of Benzothiazole Derivatives

A study demonstrated the use of this compound in synthesizing benzothiazole derivatives, which exhibited significant antimicrobial activity. The reaction involved condensing the aldehyde with appropriate thiourea derivatives, showcasing its utility in creating bioactive compounds .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in developing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Mechanistic Studies

Research has focused on elucidating the reaction mechanisms involving this compound, particularly in its role as an electrophile in nucleophilic aromatic substitution reactions. Understanding these mechanisms aids in optimizing synthetic routes for pharmaceutical development.

Structure-Activity Relationship (SAR) Studies

Studies have explored the structure-activity relationships of compounds derived from this compound, revealing insights into how variations in substituents affect biological activity. This information is crucial for drug design and optimization processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives

- 4-Amino-3-fluorobenzoic acid (CAS: 863069-50-1, C₇H₆FNO₂, MW: 155.13 g/mol): Replacing the aldehyde with a carboxylic acid (-COOH) group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Such derivatives are commonly used as substrates in enzymatic studies (e.g., bacterial metabolism) .

- 4-Amino-2-chloro-3-fluorobenzaldehyde: The aldehyde group offers nucleophilic reactivity, making it a precursor for Schiff base formation or heterocyclic synthesis, whereas carboxylic acids are more stable and suited for salt formation or coordination chemistry.

Aldehyde vs. Nitrile Derivatives

- Nitriles are versatile intermediates in amination or hydrolysis reactions .

Aldehyde vs. Hydroxyl Derivatives

- Hydroxyl derivatives may exhibit higher melting points compared to aldehydes due to stronger intermolecular interactions.

Substituent Position and Halogen Effects

- This positional isomerism affects acidity (pKa) and biological activity .

- 4-Chloro-3-fluoro-DL-phenylglycine hydrochloride (CAS: 1135916-92-5, C₈H₈Cl₂FNO₂, MW: 240.06 g/mol): The addition of a glycine moiety introduces chirality and zwitterionic properties, making it relevant in peptide synthesis or medicinal chemistry .

Physicochemical and Application Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.